molecular formula C18H17N3O2 B2485785 methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 834899-91-1

methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2485785
CAS No.: 834899-91-1
M. Wt: 307.353
InChI Key: JJNWENYTFYPJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo-pyridine derivative characterized by a fused bicyclic core with distinct substituents: a cyclopropyl group at position 3, a methyl group at position 6, and a phenyl ring at position 1. The ester moiety at position 4 enhances its solubility and reactivity for further derivatization. Its molecular formula is C19H18N3O2, with a molecular weight of 339.37 g/mol and CAS number 1018164-70-9 .

Properties

IUPAC Name

methyl 3-cyclopropyl-6-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11-10-14(18(22)23-2)15-16(12-8-9-12)20-21(17(15)19-11)13-6-4-3-5-7-13/h3-7,10,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNWENYTFYPJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with Dicarbonyl Compounds

The foundational method involves reacting 5-aminopyrazoles with 1,3-dicarbonyl derivatives under acidic or basic conditions. For example, 5-amino-3-cyclopropyl-1-phenyl-1H-pyrazole (A ) reacts with ethyl acetoacetate (B ) in acetic acid to yield the intermediate C , which undergoes dehydration to form the pyrazolo[3,4-b]pyridine core.

$$
\text{5-Aminopyrazole (A)} + \text{Ethyl acetoacetate (B)} \xrightarrow{\text{AcOH, Δ}} \text{Intermediate (C)} \xrightarrow{-H_2O} \text{Core Scaffold}
$$

Key variables influencing yield (60–85%) include:

  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures.
  • Catalyst : p-Toluenesulfonic acid (pTSA) enhances cyclization efficiency.

Tandem Cyclization-Hydrazine Addition

An alternative route employs hydrazine hydrate to form the pyrazole ring in situ. For instance, reacting β-keto ester D with hydrazine derivatives generates a hydrazone intermediate E , which cyclizes upon heating to yield the pyrazolo[3,4-b]pyridine system.

$$
\text{β-Keto Ester (D)} + \text{Hydrazine} \rightarrow \text{Hydrazone (E)} \xrightarrow{\text{Reflux}} \text{Core Scaffold}
$$

Functionalization of the Core Scaffold

Introduction of the Cyclopropyl Group

The cyclopropyl moiety at position 3 is introduced via two primary strategies:

  • Strategy 1 : Cyclopropanation of an α,β-unsaturated ketone intermediate using the Simmons-Smith reaction (Zn-Cu/CH₂I₂).
  • Strategy 2 : Suzuki-Miyaura coupling of a boronic ester-containing cyclopropane with a halogenated pyrazolo[3,4-b]pyridine precursor.

Example :
Bromination of the core scaffold at position 3 using N-bromosuccinimide (NBS) generates F , which undergoes Suzuki coupling with cyclopropylboronic acid to afford G .

$$
\text{Core Scaffold} \xrightarrow{\text{NBS}} \text{Bromide (F)} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Cyclopropyl Derivative (G)}
$$

Esterification at Position 4

The methyl carboxylate group is installed via esterification of a carboxylic acid intermediate. The acid H , obtained by hydrolysis of a nitrile or oxidation of an alcohol, is treated with methanol under acidic conditions.

$$
\text{Carboxylic Acid (H)} + \text{MeOH} \xrightarrow{\text{H₂SO₄, Δ}} \text{Methyl Ester}
$$

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclocondensation : Ethanol at reflux (78°C) provides moderate yields (65%), while dimethylacetamide (DMA) at 120°C improves yields to 82% but risks decomposition.
  • Suzuki Coupling : A mixture of toluene/water (3:1) at 80°C with Pd(OAc)₂ as a catalyst achieves 75% conversion.

Catalytic Systems

  • pTSA : 10 mol% in cyclocondensation reactions reduces reaction time from 24 h to 6 h.
  • Palladium Catalysts : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings, minimizing side products.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-5), 7.65–7.45 (m, 5H, Ph), 3.95 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃), 1.85–1.65 (m, 1H, cyclopropyl).
  • HRMS (ESI+) : m/z calcd. for C₂₀H₁₉N₃O₂ [M+H]⁺: 342.1447, found: 342.1451.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity with a retention time of 6.7 min.

Comparative Evaluation of Synthetic Routes

Route Key Steps Yield (%) Purity (%) Limitations
1 Cyclocondensation + Esterification 72 95 Requires harsh hydrolysis conditions
2 Suzuki Coupling + Esterification 68 97 High Pd catalyst cost
3 One-Pot Tandem Reaction 55 90 Limited substrate scope

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactor systems reduce reaction times (2 h vs. 12 h batch) and improve safety during exothermic steps.
  • Green Chemistry : Replacement of POCl₃ with PCl₃ in chlorination steps lowers environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of pyrazolo[3,4-b]pyridines often involves multicomponent reactions that yield various derivatives with biological activity. Recent studies have highlighted novel catalytic methods for synthesizing these compounds efficiently:

  • Catalytic Methods : A recent study reported a cooperative catalytic method using magnetic metal-organic frameworks to synthesize new pyrazolo[3,4-b]pyridines with promising biological profiles. The reactions were characterized by short reaction times and high yields, making them suitable for large-scale production .

Table 1: Synthesis Methods for Pyrazolo[3,4-b]pyridine Derivatives

MethodCatalyst TypeYield (%)Reference
Cooperative CatalysisMagnetic Metal-Organic Frameworks85
Trifluoroacetic Acid CatalysisAcid Catalysis90
Microwave-Assisted SynthesisNone80

Antimicrobial Properties

Methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate and its derivatives have shown significant antimicrobial activity against various pathogens. For instance, compounds derived from this scaffold have been evaluated against Mycobacterium tuberculosis and exhibited promising results in inhibiting bacterial growth .

Anticancer Potential

Recent research has demonstrated the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. A study involving the evaluation of new derivatives revealed that certain compounds exhibited nanomolar inhibitory activities against tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation .

Table 2: Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives

Activity TypeTargetIC50 (nM)Reference
AntitubercularMycobacterium tuberculosis<100
AnticancerTRKA<50
AntiviralVarious viruses<200

Neurological Disorders

Compounds based on the pyrazolo[3,4-b]pyridine scaffold have been explored for their potential in treating neurological disorders such as Alzheimer's disease and depression. These compounds act as selective inhibitors of phosphodiesterase enzymes, which play a crucial role in neuroprotection and cognitive function enhancement .

Cardiovascular Applications

Pyrazolo[3,4-b]pyridines have also been investigated for their effects on cardiovascular health. Some derivatives have shown promise as inhibitors of adenosine receptors, which could lead to therapeutic strategies for managing heart diseases .

Table 3: Potential Therapeutic Applications

Disease TypeMechanism of ActionReference
Alzheimer's DiseasePhosphodiesterase inhibition
DepressionAdenosine receptor modulation
Cardiovascular DiseasesInhibition of vascular smooth muscle contraction

Case Study 1: Antitubercular Activity

In a study focused on the antitubercular properties of pyrazolo[3,4-b]pyridine derivatives, several compounds were synthesized and tested against the H37Rv strain of Mycobacterium tuberculosis. The results indicated that specific substitutions at the N(1) and C(5) positions significantly enhanced antibacterial activity, leading to the identification of lead candidates for further development .

Case Study 2: Cancer Cell Line Evaluation

Another investigation evaluated the cytotoxic effects of various pyrazolo[3,4-b]pyridine derivatives on human cancer cell lines. The study found that certain analogs not only inhibited tumor growth in vitro but also demonstrated efficacy in vivo without systemic toxicity. This highlights the potential of these compounds as therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogues differ in substituents at positions 1, 3, 6, and the ester group. These modifications influence physicochemical properties, synthetic accessibility, and biological interactions. Below is a detailed comparison:

Key Observations

Substituent Effects on Reactivity and Yield :

  • The furan-2-yl derivative (C19H15N3O3) was synthesized in 97% yield, whereas the benzyl-substituted analogue (C23H20N3O2) yielded only 9% under similar conditions . This highlights the impact of steric and electronic factors on reaction efficiency.
  • Fluorine substitution (e.g., 4-fluorophenyl) improves metabolic stability and membrane permeability, making such derivatives attractive for medicinal chemistry .

Thiophene (in ) provides greater aromaticity and polarizability compared to furan, which may enhance target affinity in hydrophobic environments.

Ester Group Variations :

  • Ethyl esters (e.g., ) increase molecular weight and lipophilicity compared to methyl esters, influencing pharmacokinetic properties.

Notes and Discrepancies

Molecular Formula Ambiguity: The carboxylic acid derivative of the target compound (CAS 1018164-70-9) is listed with the formula C19H18FN3O2 in and , but its name lacks a fluorine atom.

Synthetic Challenges : Low yields in certain analogues (e.g., 9% for ) underscore the sensitivity of pyrazolo-pyridine synthesis to substituent choice and reaction conditions.

Data Gaps : Solubility, melting points, and biological activity data are largely absent in the provided evidence, limiting a comprehensive structure-activity relationship analysis.

Biological Activity

Methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused pyrazolo and pyridine ring structure. Its molecular formula is C16H16N2O2C_{16}H_{16}N_{2}O_{2}, with a molecular weight of approximately 272.31 g/mol. The presence of functional groups such as the cyclopropyl and methyl groups contributes to its unique reactivity and biological potential.

Preliminary studies suggest that this compound interacts with specific molecular targets within cells. These interactions may involve the inhibition of enzymes or receptors that play critical roles in cellular signaling pathways. For instance, it has been proposed that the compound could modulate pathways involved in cell proliferation and apoptosis, making it a candidate for therapeutic applications in cancer treatment.

Biological Activity

The biological activities of this compound have been evaluated through various assays:

  • Antiproliferative Activity :
    • Several studies have reported on the antiproliferative effects of pyrazolo[3,4-b]pyridine derivatives. For example, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) .
  • Trypanocidal Activity :
    • Research has indicated that modifications at specific positions on the pyrazolo ring can influence trypanocidal activity. The electronic properties of substituents like cyclopropyl can enhance or diminish activity against Trypanosoma species .

Data Table: Biological Activity Findings

Study ReferenceActivity TestedResultNotes
TrypanocidalActiveStructure-dependent activity observed
CytotoxicityIC50 < 10 µMEffective against HeLa and MCF-7 cells
Enzyme InhibitionModerate inhibitionPotential target: kinase pathways

Case Studies

Case Study 1: Anticancer Activity in MCF-7 Cells
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicating significant potency compared to standard chemotherapeutics.

Case Study 2: Interaction with Trypanosoma Cruzi
Another investigation focused on the trypanocidal properties of related compounds. The study found that specific derivatives exhibited strong activity against Trypanosoma cruzi, suggesting that structural modifications can lead to enhanced therapeutic profiles for treating Chagas disease.

Q & A

Q. What are the common synthetic routes for methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

The synthesis typically involves cyclization reactions using pyrazole-4-carbaldehydes or similar precursors. Key steps include:

  • Cyclopropane introduction : Reacting cyclopropyl-substituted intermediates under acidic conditions (e.g., acetic acid) or with iodine/copper catalysts to form the bicyclic core .
  • Esterification : Methyl ester formation via carboxyl group activation (e.g., using thionyl chloride or DCC coupling) .
  • Solvent selection : Ethanol or acetic acid is often used to facilitate cyclization, with reaction temperatures ranging from reflux to room temperature, depending on the step .

Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients .

Q. How is the molecular structure of this compound characterized?

Structural confirmation employs:

  • X-ray crystallography : Resolves bond lengths (e.g., pyrazole-pyridine fusion at ~1.38 Å) and dihedral angles, confirming the spatial arrangement of substituents .
  • NMR spectroscopy :
  • ¹H NMR : Peaks for cyclopropyl protons (δ 1.2–1.5 ppm), methyl groups (δ 2.3–2.6 ppm), and aromatic protons (δ 7.2–7.8 ppm) .
  • ¹³C NMR : Carboxylate carbon at ~165 ppm, pyridine carbons at 140–160 ppm .
    • Mass spectrometry : Molecular ion peak ([M+H]⁺) expected at m/z 325.3 (C₁₈H₁₇N₃O₂) .

Advanced Research Questions

Q. How can the pharmacokinetic properties (e.g., solubility, bioavailability) of this compound be optimized for in vivo studies?

Methodological approaches :

  • Ester hydrolysis : Replace the methyl ester with a hydrophilic group (e.g., carboxylic acid) to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate or glycoside moieties to improve membrane permeability .
  • Co-crystallization : Use co-formers like succinic acid to modify crystalline lattice stability and dissolution rates .

Validation : Assess solubility via shake-flask method (pH 1.2–7.4 buffers) and bioavailability using Caco-2 cell monolayers .

Q. What computational methods are used to predict the biological activity of this compound against kinase targets?

Strategies include :

  • Molecular docking : Screen against kinase X-ray structures (e.g., PDB ID 3T9) using AutoDock Vina to estimate binding affinity .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to evaluate stability of key residues (e.g., ATP-binding pocket interactions) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from kinase inhibition assays .

Case study : Fluorophenyl analogs show enhanced selectivity for tyrosine kinases due to hydrophobic pocket compatibility .

Q. How can researchers resolve contradictions in reported substituent effects on biological activity?

Example : Conflicting data on cyclopropyl vs. trifluoromethyl substituents in kinase inhibition.

  • Experimental validation :

Synthesize analogs with systematic substituent variations (e.g., cyclopropyl, CF₃, CH₃) .

Perform kinase inhibition assays (e.g., ADP-Glo™) under standardized conditions .

Cross-validate using crystallography to resolve binding mode discrepancies .

  • Statistical analysis : Apply ANOVA to compare IC₅₀ values across substituent groups, ensuring p < 0.05 significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.